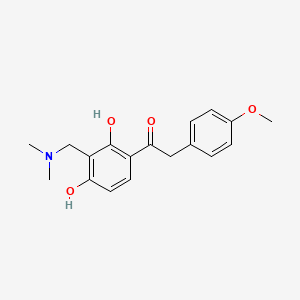

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Descripción

The compound 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 487-49-0), also known as Ononetin or 2',4'-dihydroxy-2-(4-methoxyphenyl)acetophenone, is a hydroxyacetophenone derivative with a unique substitution pattern. Its structure features:

- A 2,4-dihydroxyphenyl ring substituted with a dimethylaminomethyl group at the 3-position.

- A 4-methoxyphenyl group attached to the ethanone backbone.

Its molecular formula is C₁₈H₂₁NO₅, distinguishing it from simpler analogs by the presence of the tertiary amine group and methoxy substituent.

Propiedades

IUPAC Name |

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-19(2)11-15-16(20)9-8-14(18(15)22)17(21)10-12-4-6-13(23-3)7-5-12/h4-9,20,22H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATLLIWGFHSWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, often referred to as a derivative of 2,4-dihydroxyphenyl compounds, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that suggests various mechanisms of action, particularly in the realms of anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds similar to 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone possess significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent cytotoxic effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 7.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 6.0 | Modulation of Bcl-2 family proteins |

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research has indicated that it can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study using RAW 264.7 macrophages, treatment with the compound resulted in:

- TNF-α Reduction : Decreased levels by approximately 40% at a concentration of 10 μM.

- IL-6 Reduction : Inhibition by about 50% at the same concentration.

These findings support the hypothesis that this compound may be beneficial in managing conditions characterized by excessive inflammation.

Mechanistic Insights

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to both its anticancer and anti-inflammatory effects.

- Gene Expression Regulation : The compound may influence the expression of genes related to apoptosis and inflammation.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.